Fmoc-L-Ser(beta-D-Glc(Ac)4)-OH

Catalog No.
S2747946
CAS No.
118358-38-6
M.F
C32H35NO14
M. Wt
657.625
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-L-Ser(beta-D-Glc(Ac)4)-OH

CAS Number

118358-38-6

Product Name

Fmoc-L-Ser(beta-D-Glc(Ac)4)-OH

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypropanoic acid

Molecular Formula

C32H35NO14

Molecular Weight

657.625

InChI

InChI=1S/C32H35NO14/c1-16(34)41-15-26-27(44-17(2)35)28(45-18(3)36)29(46-19(4)37)31(47-26)42-14-25(30(38)39)33-32(40)43-13-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,24-29,31H,13-15H2,1-4H3,(H,33,40)(H,38,39)/t25-,26+,27+,28-,29+,31+/m0/s1

InChI Key

UGQPZVSWEMKXBN-VSZRRGAESA-N

SMILES

CC(=O)OCC1C(C(C(C(O1)OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)C)OC(=O)C)OC(=O)C

Solubility

not available

Fmoc-L-Ser(beta-D-Glc(Ac)4)-OH is a specialized organic compound that integrates a fluorenylmethyloxycarbonyl (Fmoc) protecting group with a serine amino acid linked to a beta-D-glucose molecule, which is further modified by the addition of four acetyl groups. This unique structure enables its use in various biochemical applications, particularly in peptide synthesis and glycosylation studies. The Fmoc group serves as a protective agent for the amino group of serine, allowing for selective reactions during synthesis while the acetylated glucose moiety enhances its solubility and reactivity in biological contexts .

  • Specific safety information on Fmoc-L-Ser(β-D-Glc(Ac)4)-OH is limited.
  • However, as with most laboratory chemicals, it is recommended to handle it with appropriate personal protective equipment (PPE) following general laboratory safety guidelines [].
  • Fmoc (Fluorenylmethyloxycarbonyl) protecting group: This group is attached to the N-terminus (amino group) of the L-serine and is commonly used in solid-phase peptide synthesis (SPPS) . Fmoc can be selectively removed under mild conditions, allowing for the controlled addition of other amino acids during peptide chain elongation.
  • β-D-glucose: This sugar molecule is essential for various biological processes and can be further modified by the presence of four acetyl groups (Ac) attached to specific hydroxyl groups.

These features make Fmoc-L-Ser(beta-D-Glc(Ac)4)-OH valuable for several research applications, as described below:

Solid-Phase Peptide Synthesis (SPPS)

As mentioned earlier, the Fmoc group allows Fmoc-L-Ser(beta-D-Glc(Ac)4)-OH to serve as a building block in SPPS . This technique is widely used to synthesize peptides (short chains of amino acids) with defined sequences for various research purposes, including:

  • Drug discovery: Studying the interaction of peptides with specific targets like proteins or receptors can aid in the development of new drugs .
  • Vaccine development: Synthetic peptides can mimic specific portions of pathogens, potentially inducing an immune response and contributing to vaccine development .
  • Functional studies of proteins: Researchers can synthesize peptides corresponding to specific functional domains of proteins to understand their structure and function .

Glycosylation Studies

The presence of the β-D-glucose moiety in Fmoc-L-Ser(beta-D-Glc(Ac)4)-OH makes it useful for studying protein glycosylation, a process where sugar molecules are attached to proteins, playing crucial roles in various biological functions . Researchers can use this molecule to:

  • Investigate the role of glycosylation in protein function: By incorporating Fmoc-L-Ser(beta-D-Glc(Ac)4)-OH into synthetic peptides, researchers can study how glycosylation affects protein folding, stability, and interaction with other molecules .
  • Develop new methods for glycopeptide synthesis: The controlled incorporation of Fmoc-L-Ser(beta-D-Glc(Ac)4)-OH during SPPS can facilitate the development of new and efficient strategies for synthesizing complex glycopeptides relevant to biological studies .

  • Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amino group of serine.
  • Hydrolysis: The acetyl groups on the glucose moiety can be hydrolyzed under acidic or basic conditions, yielding free hydroxyl groups.
  • Coupling Reactions: The free amino group of serine can engage in peptide coupling reactions with other amino acids to form peptide bonds.

Common Reagents and Conditions

  • Piperidine: Utilized for the deprotection of the Fmoc group.
  • Acids or Bases: Employed for hydrolysis of acetyl groups.
  • Coupling Reagents: Such as carbodiimides (e.g., EDC, DCC) for facilitating peptide bond formation.

Fmoc-L-Ser(beta-D-Glc(Ac)4)-OH plays a significant role as a building block in glycopeptide synthesis. Its structure allows it to mimic natural glycoproteins, making it useful for studying protein-carbohydrate interactions. The compound can influence various biological processes, including signal transduction and immune responses due to its ability to interact with specific molecular targets like lectins and glycosyltransferases .

The synthesis of Fmoc-L-Ser(beta-D-Glc(Ac)4)-OH typically involves multiple steps:

  • Protection of Serine: The serine amino acid is first protected with the Fmoc group to prevent unwanted reactions at the amino group.
  • Glycosylation: The protected serine is then glycosylated with an acetylated beta-D-glucose derivative. This step often requires a glycosyl donor and a promoter to facilitate the reaction.
  • Purification: The final product is purified using chromatographic techniques to ensure the desired compound is obtained .

Fmoc-L-Ser(beta-D-Glc(Ac)4)-OH is primarily used in:

  • Peptide Synthesis: As a building block for constructing glycopeptides, which are important for studying glycosylation effects on protein function.
  • Glycosylation Studies: To investigate protein-carbohydrate interactions and their implications in biological processes.
  • Drug Development: Its unique structure makes it valuable for developing therapeutics that target glycosylation pathways.

Research involving Fmoc-L-Ser(beta-D-Glc(Ac)4)-OH has highlighted its ability to interact with various biological molecules, influencing cellular mechanisms. For instance, studies have shown that glycosylated compounds can enhance proteolytic stability and improve selectivity in targeting specific cells or tissues. This property is particularly relevant in designing novel antitumor and antimicrobial agents through the modification of peptide structures with carbohydrate moieties .

Similar Compounds

  • Fmoc-L-Ser-OH: Lacks the beta-D-glucose moiety and acetyl groups, making it less versatile for glycosylation studies.
  • Fmoc-L-Ser(beta-D-Glc)-OH: Contains a beta-D-glucose moiety without acetyl groups; this alters its reactivity compared to Fmoc-L-Ser(beta-D-Glc(Ac)4)-OH.
  • Fmoc-L-Thr(beta-D-Glc(Ac)4)-OH: Similar structure but utilizes threonine instead of serine, potentially affecting its biological activity and reactivity.

Uniqueness

The uniqueness of Fmoc-L-Ser(beta-D-Glc(Ac)4)-OH lies in its combination of an Fmoc-protected serine residue and an acetylated beta-D-glucose moiety. This structural configuration allows for enhanced solubility and reactivity, making it particularly valuable in both research and industrial applications focused on glycopeptide synthesis and carbohydrate interactions.

XLogP3

2.2

Dates

Modify: 2023-08-16

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